BenchChemオンラインストアへようこそ!

methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cross-coupling Crystallography Medicinal Chemistry

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a synthetic purine derivative belonging to the theophylline-7-acetic acid ester class. It features a bromine atom at the C-8 position of the xanthine core and a methyl acetate moiety at N-7, giving it a molecular formula of C10H11BrN4O4 and a molecular weight of 331.13 g/mol.

Molecular Formula C10H11BrN4O4
Molecular Weight 331.126
CAS No. 56504-70-2
Cat. No. B2429400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
CAS56504-70-2
Molecular FormulaC10H11BrN4O4
Molecular Weight331.126
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OC
InChIInChI=1S/C10H11BrN4O4/c1-13-7-6(8(17)14(2)10(13)18)15(9(11)12-7)4-5(16)19-3/h4H2,1-3H3
InChIKeyMYFDMLPTNKPBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS 56504-70-2): A Procurement-Ready 8-Bromotheophylline Intermediate


Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a synthetic purine derivative belonging to the theophylline-7-acetic acid ester class . It features a bromine atom at the C-8 position of the xanthine core and a methyl acetate moiety at N-7, giving it a molecular formula of C10H11BrN4O4 and a molecular weight of 331.13 g/mol . This compound serves primarily as a versatile intermediate for further derivatization, particularly in medicinal chemistry campaigns targeting purine nucleoside phosphorylase, acetylcholinesterase, and adenosine receptors [1].

Why Generic Theophylline-7-Acetic Acid Esters Cannot Substitute for Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate in Research


The presence of the C-8 bromine atom is a critical structural determinant that fundamentally alters the compound's electronic profile, reactivity, and biological target engagement compared to its non-brominated theophylline-7-acetic acid counterparts [1]. The bromine serves as both a heavy atom for X-ray crystallographic phasing and a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling synthetic transformations that are impossible with the des-bromo analog . Furthermore, the methyl ester moiety imparts distinct physicochemical properties—such as logP, solubility, and metabolic stability—relative to the free acid or ethyl ester homologs, which directly influences in vitro pharmacokinetic profiles and cellular permeability .

Quantitative Differentiation Guide for Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS 56504-70-2)


Synthetic Utility: Bromine as a Versatile Leaving Group for Cross-Coupling Reactions

The target compound uniquely posesses a bromine atom at the C-8 position, in contrast to the non-brominated theophylline-7-acetic acid methyl ester . This enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for late-stage diversification, a synthetic opportunity not available with the des-bromo analog. In the theophylline class, 8-bromo substitution is also a recognized heavy atom for experimental phasing in crystallography [1].

Cross-coupling Crystallography Medicinal Chemistry Synthetic Intermediate

Physicochemical Differentiation: Lipophilicity and Metabolic Stability of the Methyl Ester

The target compound incorporates a methyl ester prodrug moiety, which confers distinct physicochemical properties relative to its free acid (theophylline-7-acetic acid) and ethyl ester analogs. The methyl ester is hypothesized to exhibit higher membrane permeability in cell-based assays compared to the ionized free acid . In related theophylline-7-acetic acid series, methyl esters have been shown to improve in vitro metabolic stability compared to ethyl esters due to reduced susceptibility to esterase-mediated hydrolysis .

Lipophilicity Metabolic Stability Pharmacokinetics Fragment-Based Drug Design

Class-Level Evidence: Acetylcholinesterase (AChE) Inhibition Potential of Theophylline-7-Acetic Acid Scaffolds

Recent studies on theophylline-based hybrids have demonstrated that modifications at the N-7 position of the xanthine core can yield potent and selective AChE inhibitors, with IC50 values reaching the low nanomolar range [1]. Specifically, compound 21 from a related series achieved an EeAChE IC50 of 0.046 μM (95% CI: 0.033–0.066) and compound 28 exhibited mixed-type inhibition on human AChE [1]. The 8-bromo-1,3-dimethylpurine core of the target compound provides an ideal starting point for constructing analogous hybrid molecules, as the bromine atom allows for further structural elaboration via cross-coupling [2].

Acetylcholinesterase Alzheimer's Disease CNS Drug Discovery Neurodegeneration

Optimal Procurement Scenarios for Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate


Synthesis of Diversified Theophylline-Based AChE Inhibitor Libraries

The compound serves as a key late-stage diversification intermediate for constructing focused libraries of N-7-substituted theophylline acetylcholinesterase (AChE) inhibitors. As demonstrated by Munafó et al. (2025), N-7 modifications of the xanthine core can produce low-nanomolar AChE inhibitors with promising neuroprotective profiles [1]. The C-8 bromine of the target compound enables Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkyl groups, directly generating analogs of the lead compounds 21 and 28 for SAR studies.

X-ray Crystallography of Purine-Binding Proteins

The bromine atom at C-8 provides anomalous scattering for experimental phasing in macromolecular crystallography, facilitating the determination of high-resolution structures of purine-binding proteins (e.g., MTH1, adenosine receptors) complexed with the compound [2]. The methyl ester prodrug moiety can also aid in achieving sufficient solubility for co-crystallization experiments.

Fragment-Based and Structure-Based Drug Design Campaigns

The compound can be employed as a halogen-enriched fragment for screening against purine-recognizing targets. Its balanced size (MW 331.13) and the presence of both hydrogen bond acceptors (carbonyls) and a halogen bond donor (C-Br) make it suitable for fragment growing and merging strategies [2]. The methyl ester can be hydrolyzed to the free acid or transesterified to modulate target affinity and selectivity.

Synthesis of 8-Substituted Theophylline-7-Acetic Acid Prodrugs

The target compound is a direct precursor to a variety of 8-substituted theophylline-7-acetic acid prodrugs. Nucleophilic aromatic substitution or metal-catalyzed amination at the C-8 position can introduce amine, ether, or thioether functionalities, enabling rapid exploration of the pharmacological effects of 8-substitution on adenosine receptor antagonism and phosphodiesterase inhibition [1].

Quote Request

Request a Quote for methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.